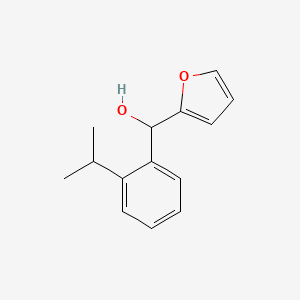

Furan-2-yl(2-isopropylphenyl)methanol

Description

Furan-2-yl(2-isopropylphenyl)methanol is a furan-derived secondary alcohol characterized by a furan ring linked to a 2-isopropylphenyl group via a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C14H16O2, with a molecular weight of 216.28 g/mol. The compound’s structure combines aromatic (phenyl) and heteroaromatic (furan) systems, with the isopropyl group introducing steric bulk.

Properties

IUPAC Name |

furan-2-yl-(2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUBDMHMLTYQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-isopropylphenyl)methanol typically involves the reaction of furan derivatives with isopropylphenyl compounds. One common method is the hydrogenation of furfural to furan-2-ylmethanol, followed by further reactions to introduce the isopropylphenyl group . The reaction conditions often involve the use of catalysts such as copper or cobalt in the presence of hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production methods for furan-2-yl(2-isopropylphenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-isopropylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Furan-2-yl(2-isopropylphenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of resins, biofuels, and fine chemicals.

Mechanism of Action

The mechanism of action of furan-2-yl(2-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Furan-2-yl(2-isopropylphenyl)methanol and analogous compounds:

Key Observations:

Substituent Effects: The 2-isopropylphenyl group in the target compound introduces steric hindrance and lipophilicity, which may enhance membrane permeability compared to simpler analogs like (Furan-2-yl)methanol .

Functional Group Variations: The secondary alcohol (-CH2OH) in the target compound contrasts with the ketone (-CO-) in 1-(Furan-2-yl)-2-((2-hydroxyethyl)(isopropyl)amino)ethanone (CAS 1250918-91-2). Ketones are more reactive in nucleophilic additions, whereas alcohols participate in esterification or oxidation .

Molecular Weight and Solubility: The target compound’s higher molecular weight (216.28 g/mol) compared to [(Hydroxymethyl)furan-2-yl]methanol (128.13 g/mol) suggests reduced aqueous solubility, which could impact bioavailability in biological systems .

Stability and Reactivity

- Thermal Stability: The microbial conversion of furanic aldehydes to methanol derivatives (e.g., [(Hydroxymethyl)furan-2-yl]methanol) underlines the stability of the alcohol functional group under fermentation conditions .

- Electrochemical Properties : Chlorine substituents (as in CAS 40313-66-4) may increase oxidative stability compared to alkyl groups like isopropyl, which could influence degradation pathways in industrial processes .

Biological Activity

Furan-2-yl(2-isopropylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

Furan-2-yl(2-isopropylphenyl)methanol features a furan ring attached to a phenyl group with an isopropyl substitution and a hydroxymethyl group. Its molecular formula is C15H18O, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, and one oxygen atom. The compound can be synthesized through various methods that leverage readily available precursors, showcasing its versatility in synthetic chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan derivatives, including Furan-2-yl(2-isopropylphenyl)methanol. For instance, derivatives of furan have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL, indicating strong antibacterial effects .

Anti-inflammatory Effects

Furan derivatives have also been explored for their anti-inflammatory properties. Certain compounds within this class have been shown to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. A series of hydrazide-hydrazone derivatives linked to the furan moiety exhibited notable anti-inflammatory effects in rat models induced by carrageenan .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Studies on related furan compounds have demonstrated their ability to inhibit mushroom tyrosinase activity effectively. For example, certain derivatives exhibited IC50 values ranging from 13.61 µM to 37.336 µM, suggesting that modifications on the phenyl ring significantly influence inhibitory potency .

Case Study: Antibacterial Activity

In a specific study examining the antibacterial effects of furan derivatives, Furan-2-yl(2-isopropylphenyl)methanol was included among various tested compounds. Results indicated that modifications to the furan structure could enhance antibacterial efficacy, with some derivatives outperforming traditional antibiotics in terms of MIC values .

Case Study: Anti-inflammatory Activity

Another research project focused on evaluating the anti-inflammatory activity of furan-based compounds using carrageenan-induced inflammation in rats. Compounds similar to Furan-2-yl(2-isopropylphenyl)methanol showed promising results, with significant reductions in paw edema compared to control groups .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of Furan-2-yl(2-isopropylphenyl)methanol compared to other furan derivatives:

| Compound | Activity Type | MIC/IC50 | Notes |

|---|---|---|---|

| Furan-2-yl(2-isopropylphenyl)methanol | Antibacterial | 64 µg/mL | Effective against E. coli and S. aureus |

| Furan derivative A | Tyrosinase Inhibition | 13.61 µM | Strong inhibitor |

| Furan derivative B | Anti-inflammatory | Not specified | Significant reduction in edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.